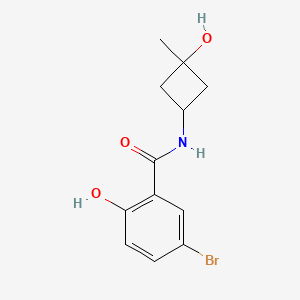![molecular formula C14H19NO4S B7338062 (1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B7338062.png)
(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid, commonly known as DSCPC, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a cyclopentane-based amino acid derivative that has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of DSCPC involves its ability to bind to specific enzymes and modulate their activity. For example, as an inhibitor of DPP-4, DSCPC can increase the levels of incretin hormones, which can stimulate insulin secretion and improve glucose regulation.
Biochemical and Physiological Effects:
DSCPC has been shown to have various biochemical and physiological effects, including the ability to regulate glucose metabolism, reduce inflammation, and inhibit cancer cell growth. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DSCPC is its ability to selectively inhibit specific enzymes, which can make it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of DSCPC is its relatively complex synthesis process, which can make it difficult to produce in large quantities.
Orientations Futures
There are several potential future directions for the study of DSCPC, including the development of more efficient synthesis methods, the identification of new target enzymes for inhibition, and the exploration of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of DSCPC and its potential applications in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of DSCPC can be achieved through several methods, including the use of chiral pool synthesis or asymmetric synthesis. One of the most common methods involves the use of a chiral auxiliary to achieve enantioselectivity during the synthesis process.
Applications De Recherche Scientifique
DSCPC has been widely studied for its potential applications in the field of medicinal chemistry. It has shown promising results as an inhibitor of certain enzymes, such as dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. DSCPC has also been studied for its potential use as a drug candidate for the treatment of various diseases, including type 2 diabetes and cancer.
Propriétés
IUPAC Name |
(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-9-3-4-10(2)13(7-9)20(18,19)15-12-6-5-11(8-12)14(16)17/h3-4,7,11-12,15H,5-6,8H2,1-2H3,(H,16,17)/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQUVISYNGBMLF-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2CCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N[C@@H]2CC[C@@H](C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(1S,2R)-2-hydroxycyclohexyl]-1-(4-hydroxy-2-phenylpyrrolidin-1-yl)ethanone](/img/structure/B7337979.png)
![2-amino-5-chloro-N-[(1S)-2,2-dimethylcyclopropyl]-3-fluorobenzamide](/img/structure/B7337987.png)
![2-acetyl-N-[(1R,2R)-2-(furan-2-yl)cyclopropyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7337992.png)
![(2S,3S)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3-hydroxybutanoic acid](/img/structure/B7337996.png)
![4-[[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]sulfonyl]-2-chlorobenzoic acid](/img/structure/B7338006.png)
![3-methyl-4-[[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]sulfonyl]benzoic acid](/img/structure/B7338007.png)
![(3aS,6aR)-2-[(3-methyloxetan-3-yl)methylcarbamoyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B7338020.png)
![(3S,4S)-1-[2-(4-cyanophenoxy)ethylcarbamoyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7338025.png)
![1,6-dimethyl-4-[(3S,4S)-4-phenyloxane-3-carbonyl]piperazin-2-one](/img/structure/B7338032.png)





